molecular formula C13H17NO3 B13339127 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid

Cat. No.: B13339127
M. Wt: 235.28 g/mol
InChI Key: IBVBRQKXASDHKR-UHFFFAOYSA-N
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Description

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is a chemical compound that belongs to the class of benzoxazepine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid typically involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C). This reaction leads to the formation of benzo[b][1,4]oxazepine derivatives through a 7-endo-dig cyclization mechanism .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

3-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid

InChI

InChI=1S/C13H17NO3/c1-10-2-3-12-11(8-10)9-14(6-7-17-12)5-4-13(15)16/h2-3,8H,4-7,9H2,1H3,(H,15,16)

InChI Key

IBVBRQKXASDHKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCN(C2)CCC(=O)O

Origin of Product

United States

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